6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole moiety, along with a piperidino ketone group. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone typically involves multiple steps. One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the azepinoindole structure . The reaction conditions often require refluxing in a suitable solvent such as toluene or methanol.
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino(5,4,3-cd)indole
- 6-Methyl-2-piperidinocarbonyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indole
- Benzofuro(3,2-b)indole
Uniqueness
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an azepine ring, indole moiety, and piperidino ketone group makes it a versatile compound for various research applications .
Properties
CAS No. |
3889-00-7 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O/c1-12-13-6-5-7-15-16(13)14(8-9-19-12)17(20-15)18(22)21-10-3-2-4-11-21/h5-7,12,19-20H,2-4,8-11H2,1H3 |
InChI Key |
WGZWPLZNQCSXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C3C(=C(NC3=CC=C2)C(=O)N4CCCCC4)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.